Ácido 4-nitro-2-(4H-1,2,4-triazol-4-IL)benzoico

Descripción general

Descripción

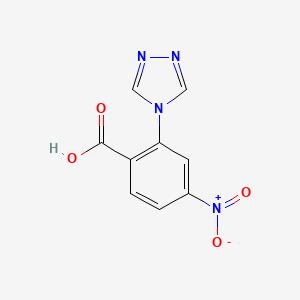

“4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” is a compound that contains a 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . The molecular weight of this compound is 189.17 g/mol .

Synthesis Analysis

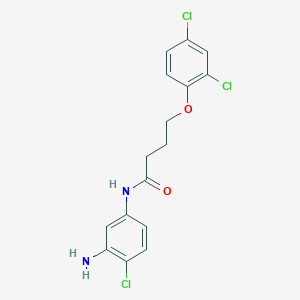

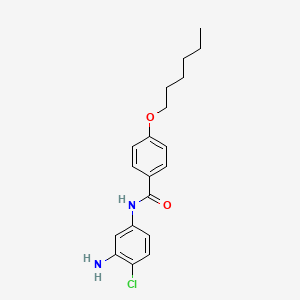

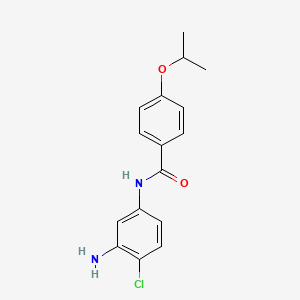

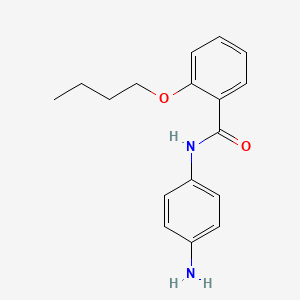

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds has been carried out based on a molecular hybridization approach .

Molecular Structure Analysis

1,2,4-Triazole, which is a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .

Chemical Reactions Analysis

Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Physical And Chemical Properties Analysis

The compound “4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antivirales

El anillo 1,2,4-triazol es un motivo común en los fármacos antivirales. Se ha demostrado que los compuestos con esta estructura cíclica son efectivos contra una gama de virus de ADN y ARN, incluido el virus respiratorio sincitial (VRS), la hepatitis C y otras infecciones virales como el virus del Nilo Occidental y la fiebre del dengue . El anillo triazol se puede utilizar para crear análogos que se dirigen a enzimas virales como la transcriptasa inversa (RT), la integrasa (IN) y la proteasa (PR), que son cruciales para el ciclo de vida de virus como el VIH-1 .

Agentes antiinfecciosos

Los derivados del triazol exhiben una actividad significativa como agentes antiinfecciosos. Se han utilizado en la síntesis de compuestos con efectos quimiopreventivos y quimioterapéuticos sobre el cáncer . La presencia de azufre y nitrógeno en estos heterociclos mejora sus aplicaciones biológicas, lo que los convierte en candidatos adecuados para desarrollar nuevos fármacos antiinfecciosos .

Agentes antibacterianos

La propagación global de bacterias resistentes a los antibióticos ha obligado a desarrollar nuevos agentes antibacterianos. Los 1,2,4-triazoles han mostrado una actividad antibacteriana significativa y se consideran importantes en la lucha contra la resistencia microbiana. Se han investigado ampliamente por su potencial como estructura central en nuevos fármacos antibacterianos .

Polímeros de coordinación y catálisis

Los polímeros de coordinación basados en derivados de triazol se han explorado por sus capacidades fotocatalíticas. Estos polímeros pueden adsorber selectivamente ciertos colorantes y exhiben una excelente actividad fotocatalítica en la degradación de contaminantes orgánicos como el azul de metileno (MB) y el violeta de metilo (MV) .

Agentes antiproliferativos

Los compuestos triazólicos se han estudiado por sus efectos antiproliferativos contra diversas líneas celulares cancerosas. Por ejemplo, los 1,2,3-triazoles han mostrado efectos notables contra las células de leucemia mieloide aguda (LMA) humana, lo que indica su posible uso en estrategias de tratamiento del cáncer .

Actividades citotóxicas

Las actividades citotóxicas de los híbridos de 1,2,4-triazol se han evaluado contra líneas celulares tumorales, mostrando un rango de actividades desde débiles hasta altas. Estos hallazgos sugieren el potencial de los derivados de triazol en el desarrollo de nuevas terapias contra el cáncer .

Mecanismo De Acción

Direcciones Futuras

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Análisis Bioquímico

Biochemical Properties

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids and proteins. The nitro group in 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo reduction to form reactive intermediates, which can then interact with biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as MCF-7 and HCT-116, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid hybrids have demonstrated potent inhibitory activities, leading to apoptosis and reduced cell proliferation . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive intermediates that interact with enzymes, altering their activity. Furthermore, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can cause adverse effects, including toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, the nitro group can undergo reduction, contributing to the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. This distribution pattern is crucial for its biological activity, as it determines the local concentration of the compound and its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biological effects .

Propiedades

IUPAC Name |

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYSHOYBTKCTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252424 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017791-31-9 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)